2,3-dihydro-1H-indole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-indole-5-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a sulfonyl fluoride group attached to the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the indole ring. One common method is the reaction of 2,3-dihydro-1H-indole with a sulfonyl fluoride reagent under appropriate conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The indole ring can be oxidized under specific conditions to form oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce oxidized indole derivatives.
Scientific Research Applications
2,3-dihydro-1H-indole-5-sulfonyl fluoride has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to the reactivity of the sulfonyl fluoride group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indole-5-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Indole-5-sulfonyl fluoride: Lacks the 2,3-dihydro modification but contains the sulfonyl fluoride group.
Uniqueness
2,3-dihydro-1H-indole-5-sulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride group and the 2,3-dihydro modification. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2169128-34-9 |
---|---|
Molecular Formula |
C8H8FNO2S |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 |
InChI Key |
BOFQQSGOUFTRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.